molecular formula C11H12N2O2 B13694061 Ethyl 2-(3-amino-2-cyanophenyl)acetate

Ethyl 2-(3-amino-2-cyanophenyl)acetate

Cat. No.: B13694061
M. Wt: 204.22 g/mol
InChI Key: AXIMQOWSFBSRNE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions . The reaction can be carried out without solvent at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(3-amino-2-cyanophenyl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-cyanophenyl)acetate: Lacks the amino group, which affects its reactivity and applications.

    Ethyl 2-(3-amino-4-cyanophenyl)acetate: The position of the cyano group is different, leading to variations in chemical behavior.

    Ethyl 2-(3-amino-2-methylphenyl)acetate: The presence of a methyl group instead of a cyano group alters its properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-(3-amino-2-cyanophenyl)acetate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3

InChI Key

AXIMQOWSFBSRNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)N)C#N

Origin of Product

United States

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